molecular formula C11H14O2 B8551819 2-(2-Allylphenoxy)ethanol

2-(2-Allylphenoxy)ethanol

Cat. No. B8551819
M. Wt: 178.23 g/mol
InChI Key: GZDZIYYIMNJVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Allylphenoxy)ethanol is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2-prop-2-enylphenoxy)ethanol

InChI

InChI=1S/C11H14O2/c1-2-5-10-6-3-4-7-11(10)13-9-8-12/h2-4,6-7,12H,1,5,8-9H2

InChI Key

GZDZIYYIMNJVOI-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1OCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Allylphenol (5.066 g) was dissolved in N,N-dimethylformamide (70 ml), followed by the addition of methyl 2-bromoacetate (6.931 g) and potassium carbonate (7.88 g), and the resulting mixture was stirred at 100° C. overnight. The reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed with water, dried (over MgSO4) and evaporated. The resulting residue was dissolved in tetrahydrofuran (40 ml), followed by the addition of lithium aluminium hydride (1.442 g) in small portions under ice-cooling. The resulting mixture was stirred for 5 min. To the reaction mixture were sequentially added water (1.5 ml), 5N sodium hydroxide (1.5 ml) and water (4.5 ml), and the resulting insoluble matters were filtered off through Celite. The resulting filtrate was partitioned between ethyl acetate and water. The organic layer was washed with water, dried (over MgSO4) and evaporated. The resulting residue was purified by (NH) silica gel column chromatography (ethyl acetate/hexane system), to give the title compound as a colorless oil (5.248 mg, yield; 76%).
Quantity
5.066 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
6.931 g
Type
reactant
Reaction Step Two
Quantity
7.88 g
Type
reactant
Reaction Step Two
Yield
76%

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